molecular formula C13H23NO2S B1412402 Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1679336-62-9

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1412402
CAS RN: 1679336-62-9
M. Wt: 257.39 g/mol
InChI Key: VBGQGTAFKXHNAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H23NO2S . It is a member of the class of compounds known as spirocyclic compounds, which are characterized by their unique structure that includes a ‘spiro’ atom (an atom that is a member of two rings) and two distinct cyclic structures .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is characterized by a spirocyclic structure, which includes a ‘spiro’ atom that is a member of two rings . This structure is unique and contributes to the compound’s chemical properties.


Physical And Chemical Properties Analysis

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has an average mass of 257.392 Da and a monoisotopic mass of 257.144958 Da . Further physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Receptor Interactions and Neuropharmacology

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate and its analogues have been studied extensively in neuropharmacology, particularly in their interactions with serotonin (5-HT) receptors. These compounds, including derivatives such as 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5] decane-7,9-dione (buspirone), have been shown to exhibit partial agonism at 5-HT1A receptors, influencing serotonin release and demonstrating potential anxiolytic and antidepressant properties. The selective 5-HT1A receptor antagonist N-tert-butyl 3-4-(2-methoxyphenyl) piperazin-1-yl-2-phenylpropanamide dihydrochloride (WAY-100135) was used to investigate the mechanism of action of these ligands, revealing the complex interplay between agonism and antagonism at serotonin receptors (Routledge et al., 1995; Dereń-Wesołek et al., 1998).

Radioligand Development for Receptor Imaging

The structural motif of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has also been explored in the development of radioligands for imaging sigma-1 receptors, with several derivatives showing nanomolar affinity. This research avenue is crucial for developing non-invasive imaging agents for neurological disorders, highlighting the versatility of this chemical scaffold in contributing to diagnostic advancements (Tian et al., 2020).

Muscarinic Receptor Agonism and Antidementia Drug Development

Derivatives of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate have been synthesized and evaluated for their muscarinic receptor agonism, with some showing promising antiamnesic effects in animal models. This line of research is pivotal for developing new therapeutic agents targeting dementia and cognitive impairments, providing insights into the potential neuroprotective and cognitive-enhancing properties of these compounds (Tsukamoto et al., 1993).

Immunomodulatory Effects and Transplantation Medicine

Research has also delved into the immunomodulatory effects of azaspiranes like SKF 105685, a derivative of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate. These compounds have been found to ameliorate renal allograft rejection in rat models, suggesting a potential role in improving transplantation outcomes through modulation of the immune response (Fan et al., 1993).

Safety And Hazards

There is limited safety and hazard information available for Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate. It is recommended to handle this compound with appropriate safety measures, including wearing suitable protective clothing and eye/face protection .

properties

IUPAC Name

tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-7-4-13(5-8-14)6-9-17-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGQGTAFKXHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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